Diethyl 2-(cyclohex-2-enyl)malonate

Malonic ester synthesis Antispasmodic intermediate Synthetic yield comparison

Diethyl 2-(cyclohex-2-enyl)malonate is a malonic acid diester derivative bearing a cyclohex-2-enyl substituent at the α-position, with molecular formula C13H20O4 and a molecular weight of 240.30 g/mol. Its structure features a non-conjugated cyclohexenyl double bond adjacent to the malonate core, which imparts distinct reactivity compared to saturated or ring-opened analogs.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
CAS No. 6305-63-1
Cat. No. B1361571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(cyclohex-2-enyl)malonate
CAS6305-63-1
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCC=C1)C(=O)OCC
InChIInChI=1S/C13H20O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h6,8,10-11H,3-5,7,9H2,1-2H3
InChIKeyQAPHYQDNTJEPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(cyclohex-2-enyl)malonate (CAS 6305-63-1): A Specialized Malonate Intermediate for Asymmetric Synthesis and Pharmacophore Development


Diethyl 2-(cyclohex-2-enyl)malonate is a malonic acid diester derivative bearing a cyclohex-2-enyl substituent at the α-position, with molecular formula C13H20O4 and a molecular weight of 240.30 g/mol . Its structure features a non-conjugated cyclohexenyl double bond adjacent to the malonate core, which imparts distinct reactivity compared to saturated or ring-opened analogs. Historically, this compound served as a key intermediate in the synthesis of antispasmodic diethylaminoethyl esters [1], and it continues to be employed in modern palladium-catalyzed asymmetric allylic alkylations as a nucleophile or intermediate for building stereochemically complex carbo- and heterocyclic frameworks [2].

Why Diethyl 2-(cyclohex-2-enyl)malonate Cannot Be Replaced by Generic Malonate Esters in Stereo- and Regioselective Transformations


Generic substitution of Diethyl 2-(cyclohex-2-enyl)malonate with simpler malonates (e.g., diethyl malonate or diethyl 2-cyclohexylmalonate) is not feasible in applications where the cyclohexenyl group's unique electronic and steric profile dictates reaction outcomes. The presence of the endocyclic double bond in the cyclohexenyl ring directly impacts the planarity and steric environment of Pd-π-allyl intermediates, resulting in predictably higher regioselectivity compared to cyclopentenyl analogs [1]. Furthermore, the cyclohexenyl moiety serves as a latent functionality for downstream transformations—such as hydrogenation to the saturated cyclohexyl analog or further functionalization via the double bond—that are simply inaccessible with saturated or ring-opened alternatives [2]. These structural features make the compound a non-interchangeable building block in multi-step asymmetric syntheses where both the olefin geometry and the malonate nucleophilicity must be preserved.

Quantitative Differentiation Evidence for Diethyl 2-(cyclohex-2-enyl)malonate vs. Structural Analogs


Synthesis Yield of Diethyl Δ2-Cyclohexenylmalonate vs. Related Malonate Esters in Classical Malonic Ester Synthesis

In a direct head-to-head synthetic preparation, diethyl Δ2-cyclohexenylmalonate was obtained in 65% yield via alkylation of the sodio-derivative of diethyl malonate with 1,2-dibromocyclohexane [1]. Under identical laboratory conditions, a series of related substituted malonic esters were prepared with yields ranging from 54% to 71.7% (Table I, data for R = H, Ethyl, n-Propyl, n-Butyl, Allyl, Cyclohexyl, Benzyl, etc.), placing the cyclohexenyl derivative in the mid-to-upper range of synthetic efficiency [1]. The experimental protocol used 184 g sodium, 641 g diethyl malonate, and 968 g 1,2-dibromocyclohexane in absolute ethanol, with product isolation by vacuum distillation (b.p. 88–130 °C at 0.1 mm, redistilled to 65% yield, b.p. 87 °C at 0.11 mm, n²⁵D 1.4595, d²⁵₄ 1.0443) [1].

Malonic ester synthesis Antispasmodic intermediate Synthetic yield comparison

Regioselectivity Advantage of Cyclohexenyl over Cyclopentenyl Substrates in Pd-Catalyzed Malonate Additions

A systematic study by Hoke et al. demonstrated that cyclohexenyl substrates provide significantly higher and more predictable regioselectivity in Pd(0)-catalyzed malonate additions compared to cyclopentenyl analogs [1]. For a cis-4-methylcyclohex-2-en-1-yl benzoate substrate, malonate addition using Pd(PPh3)4 gave a regioisomer ratio of 14:1 (diester 8 to diester 9), indicating strong steric control favoring C-1 attack distal to the methyl substituent [1]. In contrast, analogous cyclopentenyl substrates displayed lower regioselectivity—with a representative example giving only a 1:1 mixture of regioisomers—attributed to the increased planarity of the cyclopentenyl Pd-π-allyl complex [1]. The authors concluded that the model performs well with cyclohexenyl derivatives, but is limited with cyclopentenyl analogues due to conformational factors [1].

Pd-catalyzed allylic alkylation Regioselectivity Carbocyclic derivatives

Physicochemical Differentiation: Density and Refractive Index of Diethyl 2-(cyclohex-2-enyl)malonate vs. Saturated Analog

The unsaturated cyclohexenyl derivative can be distinguished from its saturated counterpart by measurable differences in density and refractive index. Diethyl 2-(cyclohex-2-enyl)malonate (C13H20O4, MW 240.30) exhibits a density of 1.068 g/cm³ and a refractive index of 1.474 . In contrast, diethyl 2-cyclohexylmalonate (C13H22O4, MW 242.31) has a lower density of 1.046 g/cm³ and a higher boiling point of 297.2 °C at 760 mmHg (vs. 295.6 °C for the cyclohexenyl analog) . These differences, while modest, are analytically significant for identity confirmation and purity assessment in quality control settings.

Physicochemical characterization Quality control Structural differentiation

Enantioselectivity Attainable with Cyclohexenyl Malonate Derivatives in Asymmetric Allylic Alkylation

Cyclohexenyl malonate derivatives, including dimethyl 2-(cyclohex-2-enyl)malonate, serve as benchmark substrates in palladium-catalyzed asymmetric allylic alkylations. Using chiral bis(oxazoline) ligands, enantioselectivities of up to 96% ee were achieved for the alkylation product with dimethyl malonate as nucleophile [1]. In a separate study employing wide-bite-angle diphosphine ligands, the enantioselectivity for dimethyl malonate addition to cyclohex-2-enyl acetate ranged from 3% to 70% ee, depending on the chiral auxiliary structure [2]. For the dimethyl ester analog specifically, the best enantiomeric excess reported was 67% ee with 2-cyclohexenyl acetate as substrate, compared to 47% ee with the more sterically demanding 1,1,3-triphenyl-2-propenyl acetate . These values establish the cyclohexenyl scaffold as a moderately challenging but synthetically useful substrate class in asymmetric allylic alkylation.

Asymmetric catalysis Palladium Enantiomeric excess

Recommended Application Scenarios for Diethyl 2-(cyclohex-2-enyl)malonate Based on Comparative Evidence


Multi-Step Asymmetric Synthesis of Hydroindane Frameworks in Aqueous Media

The compound is specifically suited for multi-step asymmetric synthesis cascades commencing with Pd-catalyzed allylic substitution. As demonstrated by Uozumi and Kimura (2005), racemic cyclohexenyl carbonate undergoes asymmetric allylic substitution with diethyl malonate to afford cyclohexenylmalonate, which is subsequently propargylated and cycloisomerized to yield the hydroindane framework with high stereoselectivity in water under heterogeneous conditions [1]. This application exploits both the nucleophilic malonate functionality and the cyclohexenyl group's compatibility with amphiphilic resin-supported chiral Pd catalysts.

Regioselective Pd-Catalyzed C–C Bond Formation Requiring Predictable Allylic Substitution

For synthetic routes demanding high and predictable regioselectivity in malonate additions to cycloalkenyl esters, the cyclohexenyl scaffold is superior to cyclopentenyl alternatives. Hoke et al. (2002) established that cyclohexenyl substrates can achieve regioisomer ratios of 14:1, whereas cyclopentenyl systems frequently give non-selective 1:1 mixtures [2]. This makes diethyl 2-(cyclohex-2-enyl)malonate a preferred intermediate when downstream purification costs and isomeric purity are critical procurement considerations.

Historical Pharmacophore Development: Cyclohexenyl-Containing Antispasmodic Esters

The compound has a documented history as a precursor to pharmacologically active diethylaminoethyl esters. Moffett et al. (1947) converted diethyl Δ2-cyclohexenylmalonate—and its alkylated derivatives—into a library of diethylaminoethyl esters that all exhibited antispasmodic activity, with the cyclopentenyl-cyclohexenyl hybrid showing particularly desirable activity [3]. While modern antispasmodic development has evolved, this established structure-activity relationship provides a validated starting point for medicinal chemistry programs exploring cycloalkenyl-containing muscarinic antagonists or smooth muscle relaxants.

Precursor to Diethyl 2-Cyclohexylmalonate via Controlled Hydrogenation

The cyclohexenyl derivative serves as a direct precursor to the saturated analog diethyl 2-cyclohexylmalonate (CAS 2163-44-2) through catalytic hydrogenation. Moffett et al. (1947) reported that diethyl Δ2-cyclohexenylethylmalonate was hydrogenated at room temperature and 50 lb pressure using Adams platinum oxide catalyst to give diethyl cyclohexylethylmalonate in 80% yield [1]. This transformation pathway provides access to both unsaturated and saturated building blocks from a single procurement of the cyclohexenyl compound, offering supply chain flexibility that the saturated analog alone cannot provide.

Quote Request

Request a Quote for Diethyl 2-(cyclohex-2-enyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.